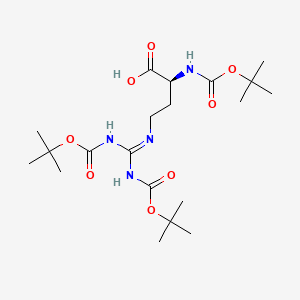

Boc-norArg(Boc)2-OH

Descripción general

Descripción

Boc-norArg(Boc)2-OH, also known as Nα,NG,NG-Tri-tert-butyloxycarbonyl-norarginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups, which are used to protect the amino groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-norArg(Boc)2-OH typically involves the protection of the amino groups of norarginine using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the Boc-protected derivative. The reaction conditions are generally mild, and the process can be conducted under either aqueous or anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure the consistent production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Boc-norArg(Boc)2-OH undergoes various chemical reactions, including:

Substitution Reactions: The Boc groups can be selectively removed under acidic conditions to yield the free amine.

Oxidation and Reduction Reactions: The guanidine group in norarginine can participate in redox reactions, although these are less common for the Boc-protected derivative.

Coupling Reactions: This compound is frequently used in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.

Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used in peptide coupling reactions.

Bases: Triethylamine or sodium hydroxide are used to facilitate the initial Boc protection.

Major Products Formed

The primary product formed from the deprotection of this compound is norarginine, which can then participate in further chemical reactions to form peptides or other derivatives .

Aplicaciones Científicas De Investigación

Boc-norArg(Boc)2-OH has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules. The Boc protecting groups provide stability during multi-step synthesis processes.

Biology: this compound is used in the study of protein structure and function. It allows for the incorporation of arginine residues into peptides and proteins.

Medicine: The compound is used in the development of peptide-based therapeutics. It enables the synthesis of peptides with specific sequences and modifications.

Industry: this compound is used in the production of peptide-based materials and coatings. .

Mecanismo De Acción

The mechanism of action of Boc-norArg(Boc)2-OH primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amine groups can participate in various chemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the peptides or proteins being synthesized .

Comparación Con Compuestos Similares

Similar Compounds

Boc-Arg(Boc)2-OH: Another Boc-protected derivative of arginine, used similarly in peptide synthesis.

Fmoc-norArg(Boc)2-OH: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, used in solid-phase peptide synthesis.

Cbz-Arg(Boc)2-OH: A derivative with a benzyloxycarbonyl (Cbz) protecting group, used in peptide synthesis

Uniqueness

Boc-norArg(Boc)2-OH is unique due to its dual Boc protection, which provides enhanced stability and selectivity during synthesis. The use of Boc groups allows for orthogonal protection strategies, enabling the selective deprotection of specific amino groups under controlled conditions .

Actividad Biológica

Boc-norArg(Boc)2-OH, also known as Fmoc-L-norarginine(Boc)2-OH, is a derivative of the amino acid arginine that has garnered attention due to its potential biological activities. This compound is particularly significant in peptide synthesis and has implications in various biological and pharmacological contexts.

- Chemical Name: (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-4-guanidino-butyric acid

- Molecular Formula: C20H36N4O8

- Molecular Weight: 444.53 g/mol

- CAS Number: 71752650

Biological Activity

This compound exhibits several noteworthy biological activities:

- Peptide Synthesis:

-

Influence on Hormonal Secretion:

- Research indicates that derivatives of arginine can influence the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery. This suggests that this compound may have ergogenic effects, potentially beneficial for athletes and individuals engaged in high-intensity training .

-

Cellular Effects:

- Studies have shown that arginine derivatives can modulate nitric oxide (NO) production, which is vital for various physiological processes including vasodilation and immune response. The ability of this compound to influence NO synthesis could have therapeutic implications in cardiovascular health .

Case Study 1: Ergogenic Effects

A study published in Critical Reviews in Food Science and Nutrition explored the effects of amino acid derivatives on physical performance. It was found that arginine derivatives, including this compound, significantly improved exercise performance by enhancing blood flow and nutrient delivery to muscles during physical activity .

Case Study 2: Nitric Oxide Modulation

In a cellular study examining the role of arginine derivatives on NO production, this compound was shown to increase NO levels in endothelial cells. This increase was associated with improved endothelial function, suggesting potential benefits for cardiovascular health .

Comparative Analysis

| Property | This compound | Other Arginine Derivatives |

|---|---|---|

| Molecular Weight | 444.53 g/mol | Varies (e.g., Homoarginine ~662 g/mol) |

| Peptide Synthesis Utility | High | Moderate to High |

| Influence on NO Production | Yes | Yes |

| Ergogenic Potential | Yes | Yes |

Propiedades

IUPAC Name |

(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJBQYVLEIKLFN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858502 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869094-29-1 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.